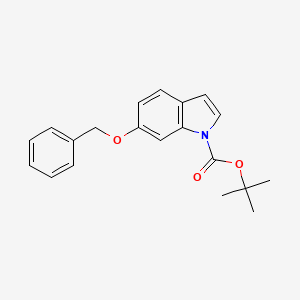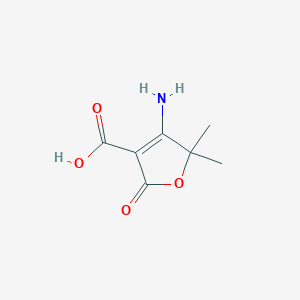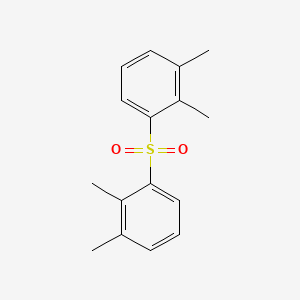
tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of carbamic acid, identified by the presence of the -O-CO-NH- linkage . Carbamates are integral parts of many drugs and prodrugs approved by the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) .
Synthesis Analysis
While specific synthesis methods for “tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate” were not found, carbamate derivatives can be synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of EDCI and HOBt as coupling reagents .Molecular Structure Analysis
The tert-butyl group has been used as a probe for NMR studies of macromolecular complexes . Because they contain three chemically identical methyl groups, the tert-butyl moiety exhibits exceptionally narrow and intense NMR signals even when attached to large proteins or complexes .Aplicaciones Científicas De Investigación
Catalysis and Oxidation Processes
tert-Butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate, a compound related to tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate, is utilized as a catalyst in the selective aerobic oxidation of allylic and benzylic alcohols. This process enables the conversion of these alcohols into corresponding α,β-unsaturated carbonyl compounds, showcasing its efficiency and selectivity in oxidation reactions (Shen et al., 2012).
Synthesis of Heterocyclic Carboxylic Acids
The tert-butyl esters of various heterocyclic carboxylic acids, including indole-5-carboxylic acid, have been synthesized using tert-butyl trichloroacetimidate. This method demonstrates the versatility of tert-butyl esters in accessing complex heterocyclic structures, which are vital in various synthetic applications (Fritsche et al., 2006).
Reactivity in Synthesis of Oxazinoindole Derivatives
tert-Butyl esters, such as tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate, are used in the synthesis and reactivity studies of 1,4‐Oxazinoindole derivatives. These compounds are integral in the formation of tetracyclic compounds, showcasing their role in creating complex molecular architectures (Mayer et al., 2002).
Tert-Butylating Reagent Development
Research has been conducted on developing new tert-butylating reagents like 2,4,6-tris(tert-butoxy)-1,3,5-triazine (TriAT-tBu). These reagents, associated with tert-butyl esters, are essential for the tert-butylation of alcohols and carboxylic acids, indicating the broad applicability of tert-butyl derivatives in organic synthesis (Yamada et al., 2016).
Spirocyclic Indoline Lactone Synthesis
In the field of complex molecule synthesis, compounds like tert-butyl [2-(benzylideneamino)phenyl]acetate have been used to synthesize spirocyclic indoline lactones. This illustrates the role of tert-butyl esters in facilitating unique cyclization reactions, contributing to the diversification of lactone structures (Hodges et al., 2004).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 6-phenylmethoxyindole-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-20(2,3)24-19(22)21-12-11-16-9-10-17(13-18(16)21)23-14-15-7-5-4-6-8-15/h4-13H,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPBCFXYURDQFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50582987 |
Source


|
| Record name | tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50582987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate | |
CAS RN |
933474-39-6 |
Source


|
| Record name | tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50582987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














